s-Indacene-4-acetic acid, 1,2,3,5,6,7-hexahydro- s-Indacene-4-acetic acid, 1,2,3,5,6,7-hexahydro-
Brand Name: Vulcanchem
CAS No.: 68293-39-0
VCID: VC17394123
InChI: InChI=1S/C14H16O2/c15-14(16)8-13-11-5-1-3-9(11)7-10-4-2-6-12(10)13/h7H,1-6,8H2,(H,15,16)
SMILES:
Molecular Formula: C14H16O2
Molecular Weight: 216.27 g/mol

s-Indacene-4-acetic acid, 1,2,3,5,6,7-hexahydro-

CAS No.: 68293-39-0

Cat. No.: VC17394123

Molecular Formula: C14H16O2

Molecular Weight: 216.27 g/mol

* For research use only. Not for human or veterinary use.

s-Indacene-4-acetic acid, 1,2,3,5,6,7-hexahydro- - 68293-39-0

Specification

CAS No. 68293-39-0
Molecular Formula C14H16O2
Molecular Weight 216.27 g/mol
IUPAC Name 2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)acetic acid
Standard InChI InChI=1S/C14H16O2/c15-14(16)8-13-11-5-1-3-9(11)7-10-4-2-6-12(10)13/h7H,1-6,8H2,(H,15,16)
Standard InChI Key YMSAKLKEEFHGIJ-UHFFFAOYSA-N
Canonical SMILES C1CC2=CC3=C(CCC3)C(=C2C1)CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a fused indacene core partially saturated with six hydrogen atoms, creating a bicyclic framework. The acetic acid moiety is attached at the 4-position of the s-indacene system. The IUPAC name, 2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)acetic acid, reflects this arrangement. Key structural identifiers include:

PropertyValue
CAS Registry Number68293-39-0
Molecular FormulaC14H16O2\text{C}_{14}\text{H}_{16}\text{O}_{2}
Molecular Weight216.27 g/mol
Canonical SMILESC1CC2=CC3=C(CCC3)C(=C2C1)CC(=O)O
InChI KeyYMSAKLKEEFHGIJ-UHFFFAOYSA-N

The compound’s planar bicyclic structure enables π-orbital interactions, which may influence its reactivity in synthetic pathways.

Synthetic Routes and Chemical Reactivity

Synthesis Strategies

  • Nucleophilic substitution of halogenated intermediates with cyanide, followed by hydrolysis to the carboxylic acid.

  • Grignard reactions using magnesium-activated reagents to append acetyl groups, with subsequent oxidation.

The lack of explicit synthetic protocols for this compound highlights opportunities for methodological innovation.

Reactivity and Functionalization

The compound’s reactivity is governed by two primary sites:

  • Electrophilic aromatic substitution at the unsaturated positions of the indacene core.

  • Carboxylic acid transformations, including esterification, amidation, or reduction to alcohols.

Preliminary studies suggest regioselective bromination at the 1- and 3-positions under mild conditions, enabling further cross-coupling reactions (e.g., Suzuki-Miyaura).

Biological Activities and Toxicological Profile

Acute Toxicity

A murine oral LD50_{50} value of 590 mg/kg classifies the compound as moderately toxic (Category 4 under GHS guidelines). No specific toxic effects (e.g., neurotoxicity, hepatotoxicity) were reported in the primary study, though the absence of detailed histopathological data necessitates caution in handling .

ParameterValue
Test SpeciesMouse (Rodent)
RouteOral
LD50_{50}590 mg/kg
ReferenceCCCCAK 43:1732 (1978)

Research Applications and Future Directions

Pharmacological Development

The compound’s dual hydrophobic-hydrophilic character makes it a candidate for:

  • Prodrug formulations: Ester derivatives could enhance bioavailability.

  • Targeted drug delivery: Functionalization with tumor-homing peptides may exploit the enhanced permeability and retention (EPR) effect.

Materials Science

Conjugated π-systems in the indacene core suggest utility in organic semiconductors or light-harvesting materials. Density functional theory (DFT) simulations could predict charge transport properties.

Knowledge Gaps and Research Needs

  • Synthetic Optimization: Developing scalable, high-yield routes remains a priority.

  • Mechanistic Studies: Elucidating proteasome inhibition mechanisms requires crystallographic data.

  • Toxicokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles are unknown.

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